molecular formula C15H22O B14843009 1-Cyclopropoxy-2,3-diisopropylbenzene

1-Cyclopropoxy-2,3-diisopropylbenzene

Cat. No.: B14843009
M. Wt: 218.33 g/mol
InChI Key: JWLSKSJEBWBORR-UHFFFAOYSA-N
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Description

1-Cyclopropoxy-2,3-diisopropylbenzene is an organic compound characterized by a benzene ring substituted with a cyclopropoxy group and two isopropyl groups. This compound is part of the broader class of diisopropylbenzenes, which are known for their applications in various chemical processes and industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropoxy-2,3-diisopropylbenzene can be synthesized through the alkylation of benzene derivatives. The process typically involves the reaction of benzene with propylene in the presence of a Lewis acid catalyst such as aluminum trichloride. The cyclopropoxy group can be introduced via a subsequent reaction involving cyclopropyl bromide and a base.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropoxy-2,3-diisopropylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hydroperoxides, which are useful as radical initiators in polymerization processes.

    Reduction: Reduction reactions can convert the cyclopropoxy group to a hydroxyl group.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the isopropyl groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide, often in the presence of a catalyst.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed.

Major Products Formed:

    Oxidation: Hydroperoxides and dihydroxy derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-Cyclopropoxy-2,3-diisopropylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Cyclopropoxy-2,3-diisopropylbenzene involves its interaction with molecular targets such as enzymes and receptors. The cyclopropoxy group is known to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

  • 1,2-Diisopropylbenzene
  • 1,3-Diisopropylbenzene
  • 1,4-Diisopropylbenzene

Comparison: 1-Cyclopropoxy-2,3-diisopropylbenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical reactivity compared to other diisopropylbenzenes. The cyclopropoxy group enhances the compound’s ability to undergo ring-opening reactions, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

1-cyclopropyloxy-2,3-di(propan-2-yl)benzene

InChI

InChI=1S/C15H22O/c1-10(2)13-6-5-7-14(15(13)11(3)4)16-12-8-9-12/h5-7,10-12H,8-9H2,1-4H3

InChI Key

JWLSKSJEBWBORR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)OC2CC2)C(C)C

Origin of Product

United States

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